4'-Hydroxydehydrokawain

Description

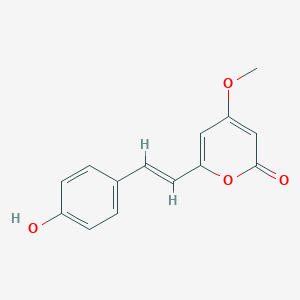

Structure

3D Structure

Properties

IUPAC Name |

6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYHYOYHRIWSJU-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193038 | |

| Record name | 4'-Hydroxydehydrokawain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39986-86-2 | |

| Record name | 4'-Hydroxydehydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxydehydrokawain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Hydroxydehydrokawain: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxydehydrokawain is a naturally occurring kavalactone that has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes quantitative data, provides detailed experimental protocols, and includes visualizations of the isolation workflow.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Alpinia and Piper genera. It is often found alongside other kavalactones. Additionally, it has been identified as a metabolite of other kavalactones, such as yangonin and kawain, from Piper methysticum (kava).[1]

The primary botanical sources are summarized in the table below.

| Genus | Species | Plant Part | Reference |

| Alpinia | Alpinia blepharocalyx | Seeds, Rhizomes | [2][3] |

| Alpinia roxburghii | Not specified | [4] | |

| Alpinia zerumbet | Leaves, Rhizomes, Fruits | [5][6][7][8][9] | |

| Anaphalis | Anaphalis sinica | Not specified | [4] |

| Piper | Piper methysticum (Kava) | Roots (as a metabolite) | [1] |

Quantitative Data on Kavalactones in Alpinia Species

While specific quantitative data for this compound is limited in the reviewed literature, data for related and co-occurring kavalactones in Alpinia species can provide an indication of the potential yield. The following table presents the concentration of major kavalactones found in various parts of Alpinia zerumbet.

| Plant Part | 5,6-Dehydrokawain (mg/g of hexane extract) | 7,8-Dihydro-5,6-dehydrokawain (mg/g of hexane extract) | Reference |

| Rhizomes | 3.13 | 5.41 | [9] |

| Flowers | 2.22 | 6.08 | [9] |

| Stems | 2.08 | 3.70 | [9] |

| Leaves | 1.67 | 3.38 | [9] |

| Pericarps | 1.58 | 0.13 | [9] |

| Seeds | 0.11 | 0.22 | [9] |

Experimental Protocols for Isolation

The following protocols are synthesized from methodologies reported for the isolation of kavalactones, including this compound, from Alpinia species.

General Extraction Procedure

This protocol describes a general method for obtaining a crude extract enriched with kavalactones from plant material.

Materials:

-

Dried and powdered plant material (e.g., seeds or rhizomes of Alpinia blepharocalyx)

-

Methanol (MeOH) or 95% Ethanol (EtOH)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Protocol:

-

Macerate the dried and powdered plant material (e.g., 1 kg) with methanol or 95% ethanol (3 x 3 L) at room temperature for 24-48 hours for each extraction.

-

Combine the filtrates from each extraction step.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Liquid-Liquid Partitioning for Fractionation

This step separates compounds based on their polarity.

Materials:

-

Crude extract

-

Distilled water

-

n-Hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Separatory funnel

Protocol:

-

Suspend the crude extract in distilled water.

-

Perform successive extractions with solvents of increasing polarity in a separatory funnel.

-

First, partition the aqueous suspension with n-hexane (3 x volume of aqueous suspension). Collect the n-hexane fraction.

-

Next, partition the remaining aqueous layer with chloroform (3 x volume of aqueous suspension). Collect the chloroform fraction.

-

Finally, partition the remaining aqueous layer with ethyl acetate (3 x volume of aqueous suspension). Collect the ethyl acetate fraction.

-

Concentrate each fraction using a rotary evaporator. This compound is expected to be present in the less polar fractions (n-hexane and chloroform).

Isolation by Column Chromatography

This protocol outlines the purification of this compound from the enriched fraction using silica gel column chromatography.

Materials:

-

Enriched fraction (e.g., chloroform fraction)

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Elution solvents: n-hexane, ethyl acetate, and methanol in various ratios

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Dissolve the dried fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:

-

n-Hexane : Ethyl Acetate (9:1, v/v)

-

n-Hexane : Ethyl Acetate (8:2, v/v)

-

n-Hexane : Ethyl Acetate (1:1, v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate : Methanol (9:1, v/v)

-

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions by TLC to identify those containing this compound.

-

Combine the fractions containing the compound of interest and concentrate them.

Final Purification by Preparative HPLC

For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials and Conditions:

-

Instrument: Preparative HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is commonly used for kavalactone separation.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water. The exact gradient should be optimized based on analytical HPLC runs.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (typically around 230-280 nm and 340-360 nm for kavalactones).

-

Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.

Protocol:

-

Develop an analytical HPLC method to determine the retention time of this compound and to optimize the separation from impurities.

-

Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

-

Inject the sample onto the preparative HPLC column.

-

Collect the fraction corresponding to the peak of this compound.

-

Concentrate the collected fraction to obtain the pure compound.

-

Verify the purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods (e.g., MS, NMR).

Visualized Workflows

The following diagrams illustrate the general workflow for the isolation of this compound.

References

- 1. This compound | 39986-86-2 | Benchchem [benchchem.com]

- 2. iwnirz.pl [iwnirz.pl]

- 3. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]

- 4. This compound | C14H12O4 | CID 10243535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kavalactone - Wikipedia [en.wikipedia.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

4'-Hydroxydehydrokawain chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxydehydrokawain is a naturally occurring kavalactone found in plants of the Piper and Alpinia genera. As a member of the kavalactone class, it shares a characteristic α-pyrone ring structure. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its potential therapeutic effects, including its ability to mitigate cytotoxicity, and explores its possible mechanisms of action, with a focus on relevant signaling pathways. This document also furnishes detailed experimental protocols for the investigation of its biological effects, intended to support further research and drug development efforts.

Chemical Structure and Identification

This compound, systematically named 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxy-2H-pyran-2-one, is a phenolic compound belonging to the kavalactone family.[1] Its chemical structure is characterized by a 4-methoxy-α-pyrone ring linked to a 4-hydroxyphenyl group via an ethenyl bridge.

| Identifier | Value |

| IUPAC Name | 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxy-2H-pyran-2-one[1][2] |

| Chemical Formula | C₁₄H₁₂O₄[1][2] |

| Molecular Weight | 244.24 g/mol [1][2] |

| CAS Number | 39986-86-2[1][2] |

| SMILES | COC1=CC(=O)OC(=C1)/C=C/C2=CC=C(C=C2)O[2] |

| InChI | InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3/b7-4+[2] |

| InChIKey | VWYHYOYHRIWSJU-QPJJXVBHSA-N[1][2] |

Physicochemical Properties

Experimentally determined physicochemical properties for this compound are not extensively reported in the literature. The following table summarizes computed properties available from public databases.

| Property | Value | Source |

| XLogP3 | 2.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 55.8 Ų | PubChem[2] |

| Heavy Atom Count | 18 | PubChem[2] |

Biological Activities and Signaling Pathways

Cytotoxicity Mitigation

Recent studies have indicated that this compound can alleviate the cytotoxic effects of the mycotoxin citrinin in porcine intestinal epithelial cells (IPEC-J2). This protective effect is associated with a reduction in apoptosis and an attenuation of G2/M phase cell cycle arrest induced by citrinin. While the precise mechanism is still under investigation, these findings suggest a potential role for this compound in mitigating cellular damage caused by certain toxins.

Potential Role in TGF-β Signaling

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis. Some evidence suggests a possible, though not yet fully elucidated, interaction of this compound with the TGF-β signaling cascade. Further research is required to determine the direct or indirect effects of this kavalactone on key components of this pathway, such as SMAD proteins.

Caption: Potential modulation of the TGF-β signaling pathway by this compound.

Neuroprotective Potential

Kavalactones as a class have been investigated for their neuroprotective properties. Some members of this family have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. This pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound is pending, its structural similarity to other active kavalactones suggests it may also possess neuroprotective capabilities through this or similar mechanisms.

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., IPEC-J2)

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently agitate the plate to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced or inhibited by this compound.

Materials:

-

Cells of interest

-

This compound

-

Apoptosis-inducing agent (positive control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound and/or an apoptosis-inducing agent for the desired time. Include appropriate controls (untreated, vehicle, positive control).

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

-

Cells of interest

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Analysis of TGF-β Signaling Pathway

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in the TGF-β signaling pathway.

Materials:

-

Cells of interest

-

This compound

-

TGF-β1 (for pathway activation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-SMAD2/3, anti-SMAD2/3, anti-TGF-βRI, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound with or without TGF-β1 stimulation.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a kavalactone with emerging biological activities that warrant further investigation. Its potential to mitigate cytotoxicity suggests therapeutic applications that could be explored. The involvement of this compound with key signaling pathways such as TGF-β and Nrf2/ARE, while currently speculative, presents exciting avenues for future research. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the molecular mechanisms underlying the effects of this compound, which will be crucial for unlocking its full therapeutic potential. Further studies are needed to establish a comprehensive profile of its physical, chemical, and biological properties to facilitate its development as a potential therapeutic agent.

References

Spectroscopic Data of 4'-Hydroxydehydrokawain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxydehydrokawain is a naturally occurring kavalactone, a class of lactone compounds found predominantly in the kava plant (Piper methysticum). Kavalactones are recognized for their diverse biological activities, including anxiolytic, sedative, and analgesic effects, making them of significant interest in medicinal chemistry and drug development.[1] The structural elucidation and characterization of these compounds are paramount for understanding their mechanism of action and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented to aid researchers in their analytical workflows.

Chemical Structure

IUPAC Name: 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one[2]

Molecular Formula: C₁₄H₁₂O₄[2]

Molecular Weight: 244.24 g/mol [2]

Diagram 1: General Kavalactone Structure and this compound

Caption: Kavalactone core and the specific structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.5 - 5.7 | d | ~1.5 |

| H-5 | 6.0 - 6.2 | d | ~1.5 |

| H-7 | 6.4 - 6.6 | d | ~16.0 |

| H-8 | 7.3 - 7.5 | d | ~16.0 |

| OCH₃ | 3.8 - 3.9 | s | - |

| H-2', H-6' | 7.4 - 7.6 | d | ~8.5 |

| H-3', H-5' | 6.8 - 6.9 | d | ~8.5 |

| OH | 9.5 - 10.0 | s (broad) | - |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Position | Chemical Shift (δ, ppm) |

| C-2 | 163 - 165 |

| C-3 | 90 - 92 |

| C-4 | 170 - 172 |

| C-5 | 98 - 100 |

| C-6 | 158 - 160 |

| C-7 | 118 - 120 |

| C-8 | 135 - 137 |

| OCH₃ | 56 - 58 |

| C-1' | 125 - 127 |

| C-2', C-6' | 129 - 131 |

| C-3', C-5' | 115 - 117 |

| C-4' | 159 - 161 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic and vinylic) |

| 2950 - 2850 | Weak | C-H stretch (aliphatic, OCH₃) |

| 1720 - 1700 | Strong | C=O stretch (α,β-unsaturated δ-lactone) |

| 1640 - 1620 | Medium | C=C stretch (conjugated system) |

| 1600 - 1585 | Medium | C=C stretch (aromatic ring) |

| 1515 - 1500 | Strong | C=C stretch (aromatic ring) |

| 1270 - 1230 | Strong | C-O stretch (aryl ether) |

| 1170 - 1150 | Strong | C-O stretch (lactone) |

| 970 - 960 | Strong | C-H bend (trans-vinylic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 244 | 100 | [M]⁺ (Molecular Ion) |

| 216 | 45 | [M - CO]⁺ |

| 188 | 30 | [M - 2CO]⁺ |

| 147 | 60 | [C₉H₇O₂]⁺ |

| 121 | 80 | [C₇H₅O₂]⁺ |

| 93 | 55 | [C₆H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Sample Preparation

For all spectroscopic analyses, this compound should be of high purity, typically >95%, as determined by High-Performance Liquid Chromatography (HPLC). The compound can be isolated from natural sources, such as the roots of Piper methysticum, or synthesized.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR (COSY, HSQC, HMBC):

-

These experiments are crucial for unambiguous assignment of proton and carbon signals.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is essential for connecting different fragments of the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used, including those coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Ionization:

-

Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): Commonly used for LC-MS, a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which is crucial for structural elucidation.

-

Workflow and Logical Relationships

Diagram 2: Workflow for Isolation and Spectroscopic Analysis

Caption: A typical workflow for the isolation and structural analysis of natural products.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable starting point for researchers involved in the analysis, characterization, and development of kavalactones and related natural products. The provided workflows and diagrams aim to facilitate a better understanding of the analytical processes involved in natural product chemistry. As research on kavalactones continues to evolve, the application of these spectroscopic techniques will remain critical in uncovering the full therapeutic potential of these fascinating compounds.

References

4'-Hydroxydehydrokawain: A Technical Overview of its Chemical Identity and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of 4'-Hydroxydehydrokawain (4-HDK), a naturally occurring kavalactone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identifiers, experimental protocols from recent studies, and insights into its biological interactions.

Core Chemical Identifiers

This compound is a member of the kavalactone class of compounds, which are primarily found in the kava plant (Piper methysticum). Its chemical identity is well-established and characterized by several key identifiers.

| Chemical Identifier | Value | Source |

| CAS Number | 39986-86-2 | [1] |

| IUPAC Name | 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one | [1] |

| Chemical Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| Canonical SMILES | COC1=CC(=O)OC(=C1)/C=C/C2=CC=C(C=C2)O | |

| InChI | InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3/b7-4+ | |

| InChIKey | VWYHYOYHRIWSJU-QPJJXVBHSA-N |

Biological Activity and Experimental Insights

Recent research has highlighted the potential of this compound to mitigate the cytotoxic effects of the mycotoxin citrinin in porcine intestinal epithelial cells (IPEC-J2).[2] Citrinin is known to induce apoptosis and cell cycle arrest through the activation of the TGF-β signaling pathway.[2][3][4] While 4-HDK has been shown to improve cell viability and reduce apoptosis in the presence of citrinin, its mechanism of action appears to be independent of direct TGF-β pathway inhibition.[1][2]

Experimental Protocols

The following are detailed methodologies from a key study investigating the effects of this compound on citrinin-induced cytotoxicity.[2]

1. Cell Viability Assay (WST-1 Method)

-

Cell Seeding: Porcine small intestinal epithelial cells (IPEC-J2) were seeded at a density of 5 × 10³ cells per 100 μL in 96-well plates and incubated for 24 hours.

-

Treatment: Following overnight stabilization in fresh media, cells were treated with varying concentrations of citrinin (100, 120, 140, 160, 180, 200, and 400 μM) for 24 hours. To assess the protective effects of 4-HDK, cells were co-treated with citrinin and 4-HDK.

-

Measurement: After the 24-hour treatment, the media was replaced, and Water-Soluble Tetrazolium-1 (WST-1) reagent was added to each well. The cells were then incubated for an additional 2 hours.

-

Analysis: The absorbance was measured to determine cell viability, with the amount of formazan dye produced being directly proportional to the number of living cells.

2. Cell Cycle Analysis (Flow Cytometry)

-

Cell Preparation: IPEC-J2 cells were seeded at a density of 1 × 10⁵ cells/mL in 35 mm culture dishes and treated with 160 μM citrinin for 24 hours, with or without 4-HDK.

-

Fixation: Post-treatment, cells were harvested using trypsin-EDTA and fixed with 70% ethanol.

-

Staining: The fixed cells were washed twice with cold phosphate-buffered saline (PBS). The cell pellet was then stained with 100 μL of propidium iodide (PI)/RNase Staining Solution for 15 minutes in the dark.

-

Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

3. Gene Expression Analysis (RT-qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated and untreated IPEC-J2 cells, and cDNA was synthesized using a reverse transcription kit.

-

Quantitative PCR: qPCR was performed using a Taq DNA Polymerase Kit and 20X EvaGreen on a Bio-Rad CFX96 Real-Time PCR Detection System. The thermocycler protocol consisted of an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds, 56–57°C for 15 seconds, and 72°C for 15 seconds.

-

Analysis: The relative expression levels of target genes, such as TP53 and CDKN1A, were calculated after normalization to a reference gene.

Visualizing the Molecular Landscape

To better understand the experimental workflow and the signaling pathway implicated in the biological activity of this compound, the following diagrams are provided.

References

- 1. [PDF] 4′-Hydroxydehydrokawain Mitigate the Cytotoxicity of Citrinin in Porcine Intestinal Epithelial Cells | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound Mitigate the Cytotoxicity of Citrinin in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Solubility of 4'-Hydroxydehydrokawain: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 4'-Hydroxydehydrokawain, a naturally occurring kavalactone. Due to the limited availability of precise quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust framework for researchers to determine its solubility in various solvents. This includes a summary of known qualitative solubility information, a detailed experimental protocol for solubility determination, and a workflow diagram to guide experimental design.

Introduction to this compound and its Solubility

This compound is a member of the kavalactone family of compounds, which are known for their psychoactive properties and are primarily found in the kava plant (Piper methysticum). The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and its suitability for various in vitro and in vivo studies.

Currently, specific quantitative solubility data for this compound in a range of solvents is not widely reported. However, based on its chemical structure and information available for related kavalactones, a general solubility profile can be inferred.

Qualitative Solubility Profile

Available information suggests that this compound exhibits the following solubility characteristics:

-

Aqueous Solubility: Kavalactones, in general, are known to have poor water solubility. Therefore, this compound is expected to be sparingly soluble in aqueous solutions at neutral pH.

-

Organic Solvent Solubility: For the purpose of in vitro assays, this compound is typically dissolved in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or polar protic solvents like ethanol to prepare stock solutions. Acetone has also been identified as an efficient solvent for the extraction of kavalactones from plant material, indicating good solubility. Studies on the extraction efficiency of various solvents for major kavalactones suggest that ethanol has the highest extraction efficiency, followed by acetone and methanol . Hexane , a nonpolar solvent, shows the lowest extraction efficiency, suggesting poor solubility.

This qualitative information provides a starting point for selecting appropriate solvents for further quantitative analysis.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents is not available. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Reference/Internal Data ID |

| Water | 25 | Shake-Flask Method | |||

| Ethanol | 25 | Shake-Flask Method | |||

| Methanol | 25 | Shake-Flask Method | |||

| Acetone | 25 | Shake-Flask Method | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | |||

| Acetonitrile | 25 | Shake-Flask Method | |||

| User Defined Solvent 1 | 25 | Shake-Flask Method | |||

| User Defined Solvent 2 | 25 | Shake-Flask Method |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents using the widely accepted shake-flask method.

4.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a true equilibrium is reached between the dissolved and undissolved compound.

-

Record the initial mass of the compound.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this technical guide provides researchers with the necessary qualitative background and a detailed experimental protocol to systematically determine this crucial parameter. The provided workflow and data table template are intended to facilitate standardized and reproducible solubility measurements, which will be invaluable for advancing the research and development of this compound and related compounds.

In Vitro Bioactivity Screening of 4'-Hydroxydehydrokawain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxydehydrokawain, a naturally occurring styryl-lactone, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro bioactivity screening of this compound, summarizing current knowledge and providing detailed experimental protocols for the evaluation of its biological effects. The guide focuses on its cytoprotective properties and explores its potential anti-inflammatory, anticancer, and enzyme inhibitory activities, drawing parallels with structurally related compounds where direct data is limited. Methodologies for key in vitro assays are detailed to facilitate further research into the pharmacological profile of this compound. Additionally, relevant signaling pathways potentially modulated by this compound are illustrated to provide a mechanistic context for its observed and potential bioactivities.

Introduction

This compound is a member of the kavalactone family of compounds, which are primarily found in the kava plant (Piper methysticum). While traditional kava extracts have been used for their anxiolytic and sedative effects, individual kavalactones are being investigated for a broader range of pharmacological activities. This guide focuses on the in vitro bioactivity of this compound, providing a technical resource for researchers engaged in natural product screening and drug discovery.

Known In Vitro Bioactivities

Cytoprotective Effects

The most well-documented in vitro bioactivity of this compound is its ability to mitigate cytotoxicity. A key study demonstrated its protective effect against citrinin-induced toxicity in porcine intestinal epithelial cells (IPEC-J2).[1]

Key Findings:

-

This compound treatment alleviated the cytotoxic effects of citrinin.[1]

-

It was observed to counteract the G2/M phase cell cycle arrest induced by citrinin.[1]

-

A decrease in apoptosis, as measured by Annexin-V and Propidium Iodide (PI) staining, was noted in cells co-treated with this compound and citrinin.[1]

Potential In Vitro Bioactivities (Based on Structurally Related Compounds)

Direct quantitative data for a broad range of bioactivities for this compound is currently limited in the scientific literature. However, based on the activities of structurally similar compounds, such as other kavalactones, chalcones, and styryl-lactones, the following bioactivities are plausible areas for future investigation.

Anti-inflammatory Activity

Compounds with a chalcone-like scaffold often exhibit anti-inflammatory properties. This is a promising area for this compound research.

Anticancer Activity

Numerous natural products containing the α,β-unsaturated lactone motif have demonstrated cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The electrophilic nature of the α,β-unsaturated system in this compound suggests potential for covalent modification of enzyme active sites, leading to inhibition.

Neuroprotective Effects

Kavalactones are known for their effects on the central nervous system, suggesting that this compound may possess neuroprotective properties.

Quantitative Data

Currently, specific IC50 values for this compound in various bioassays are not widely reported. The following table summarizes the available quantitative data.

| Bioactivity | Cell Line/Target | Test Compound(s) | IC50 / Concentration | Reference |

| Cytotoxicity Mitigation | IPEC-J2 | Citrinin (inducer) | 160 µM (IC50) | [1] |

| This compound (protective agent) | 2 ng/µL | [1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess cell viability and the cytotoxic potential of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Western Blot Analysis for Signaling Pathway Modulation

This protocol allows for the investigation of how this compound affects the expression and phosphorylation of key proteins in cellular signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

Materials:

-

Cells of interest (e.g., cancer cells, macrophages)

-

This compound

-

Stimulants (e.g., growth factors, LPS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or stimulants for the desired time. Lyse the cells with lysis buffer and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway in Citrinin-Induced Cytotoxicity

The transforming growth factor-beta (TGF-β) signaling pathway has been implicated in the cytotoxic effects of citrinin, which are mitigated by this compound.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for screening the bioactivity of a natural product like this compound.

Potential Modulation of MAPK and NF-κB Signaling Pathways

Based on the activities of structurally related compounds, this compound may modulate key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Conclusion and Future Directions

This compound demonstrates clear cytoprotective effects in vitro. While extensive data on its other bioactivities are currently lacking, its chemical structure suggests a strong potential for anti-inflammatory, anticancer, and enzyme inhibitory properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic investigation of these potential activities. Future research should focus on generating robust quantitative data, such as IC50 values, across a panel of cancer cell lines and in various anti-inflammatory and enzyme inhibition assays. Elucidating the specific molecular targets and signaling pathways directly modulated by this compound will be crucial in understanding its full therapeutic potential.

References

Preliminary Cytotoxicity Assays of 4'-Hydroxydehydrokawain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxydehydrokawain (4-HDK) is a natural compound belonging to the kavalactone family, substances primarily found in the kava plant (Piper methysticum). While research into the direct cytotoxic effects of 4-HDK is still in its nascent stages, preliminary studies have begun to shed light on its bioactivity, particularly its potential to mitigate the toxicity of other compounds. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the cytotoxicity profile of 4-HDK. It details the experimental protocols for assays used to evaluate its effects and presents the available data. Furthermore, this guide discusses the known signaling pathways in the context of 4-HDK's observed activities and provides visualizations to aid in the comprehension of complex biological processes. The primary focus of the available research has been on the protective effects of 4-HDK against cytotoxicity induced by other agents, rather than its intrinsic ability to cause cell death.

Introduction

The exploration of natural compounds for therapeutic applications, including cancer therapy and cellular protection, is a rapidly advancing field. Kavalactones, a class of lactone compounds, have demonstrated a range of biological activities. This compound, a member of this family, has recently been investigated for its role in cellular viability. This document serves as a technical resource for researchers, summarizing the existing data on the preliminary assessment of 4-HDK's effects on cell viability and providing detailed methodologies for relevant assays.

Quantitative Data on the Bioactivity of this compound

One key study investigated the effect of 4-HDK on porcine intestinal epithelial cells (IPEC-J2) that were treated with citrinin, a mycotoxin known to induce cytotoxicity. In this context, 4-HDK was shown to improve cell viability and reduce apoptosis, suggesting a protective role.[1]

Table 1: Summary of the Effects of this compound on Citrinin-Induced Changes in IPEC-J2 Cells [1]

| Parameter | Effect of Citrinin (CTN) | Effect of 4-HDK in the presence of CTN |

| Cell Viability | Decreased | Increased (mitigated CTN effect) |

| Apoptosis | Increased | Decreased (mitigated CTN effect) |

| G2/M Phase Cell Cycle Arrest | Induced | Alleviated |

Note: Specific quantitative values for the mitigation by 4-HDK were presented graphically in the source study and are summarized here qualitatively.

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to assessing the cytotoxicity and cytoprotective effects of this compound.

Cell Viability Assay (WST-1 Assay)

The Water Soluble Tetrazolium salt-1 (WST-1) assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity. The stable tetrazolium salt is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.

Materials:

-

Target cells (e.g., IPEC-J2)

-

Complete cell culture medium

-

This compound (4-HDK)

-

Cytotoxic agent (e.g., Citrinin)

-

WST-1 reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of 4-HDK, the cytotoxic agent, or a combination of both. Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere.

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

-

Target cells

-

This compound (4-HDK)

-

Cytotoxic agent (e.g., Citrinin)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired compounds for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA of cells, and the fluorescence intensity is proportional to the DNA content. Flow cytometry is then used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Target cells

-

This compound (4-HDK)

-

Cytotoxic agent (e.g., Citrinin)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Visualizations

While the direct signaling pathways modulated by this compound to exert its own cytotoxic or protective effects are not yet fully elucidated, the context of its known activity provides insight into relevant pathways.

TGF-β Signaling Pathway

In the study of its protective effects against citrinin-induced toxicity, it was noted that 4-HDK's mechanism is likely independent of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is activated by citrinin to induce apoptosis and cell cycle arrest.[1] The TGF-β pathway is a crucial signaling cascade involved in numerous cellular processes, including cell growth, differentiation, and apoptosis.

Caption: TGF-β signaling pathway leading to apoptosis and cell cycle arrest.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for the WST-1 Cell Viability Assay.

Caption: Workflow for the Annexin V-FITC and PI Apoptosis Assay.

Discussion and Future Directions

The current body of research on this compound is limited, with a notable absence of studies focused on its intrinsic cytotoxicity. The available data points towards a potential cytoprotective role, where it can ameliorate the harmful effects of certain toxins. This suggests that 4-HDK may have therapeutic potential as a co-treatment to reduce the side effects of other drugs or to protect cells from environmental toxins.

Future research should prioritize the following:

-

Determination of Intrinsic Cytotoxicity: A comprehensive screening of 4-HDK against a panel of cancer cell lines and normal cell lines is necessary to determine its IC50 values and to understand its own therapeutic window and potential toxicity.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways that are directly modulated by 4-HDK is crucial. This would involve investigating its effects on key regulators of apoptosis, cell cycle, and cell survival pathways.

-

In Vivo Studies: Following comprehensive in vitro characterization, in vivo studies in animal models are warranted to assess the efficacy and safety of 4-HDK.

Conclusion

While the direct cytotoxic profile of this compound remains to be fully characterized, its demonstrated ability to mitigate cytotoxicity induced by other agents highlights its potential as a bioactive compound of interest. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to build upon in their future investigations into the therapeutic and toxicological properties of this kavalactone. The lack of data on its intrinsic cytotoxicity represents a significant knowledge gap that needs to be addressed to fully understand the pharmacological potential of this compound.

References

4'-Hydroxydehydrokawain: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxydehydrokawain is a naturally occurring kavalactone found in certain plant species. Preliminary research suggests its potential involvement in several key cellular signaling pathways, indicating a spectrum of possible therapeutic applications. This technical guide provides a summary of the current understanding of the mechanism of action of this compound, with a focus on its potential as a monoamine oxidase B (MAO-B) inhibitor, its influence on cell cycle and apoptosis, and its hypothesized role in the Transforming Growth Factor-β (TGF-β) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, providing available quantitative data, detailed experimental protocols for further investigation, and visualizations of the implicated biological processes.

Core Mechanism of Action: Monoamine Oxidase B Inhibition

While direct inhibitory constants for this compound are not yet available in the public domain, studies on structurally analogous compounds strongly suggest its potential as a selective inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Data Presentation: MAO-B Inhibition by Structurally Related Compounds

The following table summarizes the in vitro inhibitory activity of compounds structurally similar to this compound against human MAO-A and MAO-B. This data provides a strong rationale for investigating this compound as a potential MAO-B inhibitor.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mode | Reference |

| 4-Hydroxyderricin | hMAO-B | 3.43 | Not specified | [1] |

| Calycosin | hMAO-B | 7.19 ± 0.32 | Competitive | [2] |

| 3′,4′,7-trihydroxyflavone | hMAO-A | 7.57 ± 0.14 | Competitive | [2] |

| Calycosin | hMAO-A | 113.78 ± 3.39 | Not specified | [2] |

| 3′,4′,7-trihydroxyisoflavone | hMAO-A | 176.79 ± 7.80 | Not specified | [2] |

Effects on Cell Proliferation and Survival

Preliminary studies indicate that this compound may influence cell fate by inducing cell cycle arrest and apoptosis. These effects are critical in the context of cancer research and the development of novel anti-neoplastic agents.

Cell Cycle Arrest

Compounds with structural similarities to this compound have been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases.[3][4] This cytostatic effect is often accompanied by the modulation of key cell cycle regulatory proteins.

Induction of Apoptosis

At higher concentrations, related compounds have been observed to trigger programmed cell death (apoptosis). This cytotoxic effect is a key characteristic of many anti-cancer agents. The precise molecular mechanisms, including the involvement of specific caspases and members of the Bcl-2 family, are areas for further investigation.

Hypothesized Signaling Pathway Involvement

TGF-β Signaling Pathway

Initial evidence suggests that this compound may modulate the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway plays a complex, context-dependent role in cellular processes including proliferation, differentiation, and apoptosis.[5][6] In some cellular models, this compound has been observed to mitigate cytotoxicity induced by agents that act through this pathway. However, the direct interaction of this compound with components of the TGF-β signaling cascade requires further elucidation.

Caption: Hypothesized TGF-β signaling pathway potentially modulated by this compound.

Nrf2 Signaling Pathway

Kavalactones, the class of compounds to which this compound belongs, have been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Nrf2 is a master regulator of the cellular antioxidant response. Its activation leads to the transcription of a battery of cytoprotective genes, which can confer protection against oxidative stress-induced cellular damage. The potential of this compound to act as an Nrf2 activator warrants further investigation for its implications in neuroprotection and other conditions associated with oxidative stress.

Caption: Hypothesized Nrf2 activation pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to further investigate the mechanism of action of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a chemiluminescent assay to determine the in vitro inhibitory activity of this compound on human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Luminogenic HRP substrate (e.g., luminol)

-

This compound

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

-

In a 96-well plate, add 50 µL of the appropriate enzyme dilution (MAO-A or MAO-B).

-

Add 25 µL of the test compound or reference inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the MAO substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and detect the generated H2O2 by adding 50 µL of a detection reagent containing HRP and a luminogenic substrate.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for the MAO inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of a chosen cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and treat the cells with 100 µL of the compound dilutions. Include a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for TGF-β and Nrf2 Pathway Proteins

This protocol can be adapted to measure the protein expression levels of key components of the TGF-β (e.g., p-SMAD2, SMAD2) and Nrf2 (e.g., Nrf2, HO-1) pathways.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-SMAD2, anti-SMAD2, anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The preliminary evidence for this compound suggests a multifaceted mechanism of action with potential therapeutic implications. The strong indication of MAO-B inhibition, coupled with its effects on cell cycle progression and apoptosis, and its potential modulation of the TGF-β and Nrf2 signaling pathways, highlights the need for further in-depth investigation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these activities and further elucidate the therapeutic potential of this promising natural compound. Future studies should focus on obtaining direct quantitative data for this compound in various assay systems to confirm and expand upon these preliminary findings.

References

- 1. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Hydroxynonenal Induces G2/M Phase Cell Cycle Arrest by Activation of the Ataxia Telangiectasia Mutated and Rad3-related Protein (ATR)/Checkpoint Kinase 1 (Chk1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of cell cycle arrest and apoptosis with downregulation of Hsp90 client proteins and histone modification by 4β-hydroxywithanolide E isolated from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]

- 6. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

A Comprehensive Literature Review of 4'-Hydroxydehydrokawain Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed overview of the current scientific literature on 4'-Hydroxydehydrokawain (4-HDK), a naturally occurring kavalactone derivative. It consolidates available data on its chemical properties, biological activities, and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The review highlights the nascent stage of 4-HDK research, with a significant portion of the mechanistic understanding derived from a key study on its protective effects against mycotoxin-induced cytotoxicity.

Chemical and Physical Properties

This compound, also known as 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one, is a natural product found in plants such as Alpinia blepharocalyx, Anaphalis sinica, and Alpinia roxburghii[1]. It is structurally related to other kavalactones found in the kava plant (Piper methysticum) and has been identified as a urinary metabolite of yangonin and kawain[2]. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one | PubChem[1] |

| Molecular Formula | C₁₄H₁₂O₄ | PubChem[1] |

| Molecular Weight | 244.24 g/mol | PubChem[1] |

| CAS Number | 39986-86-2 | PubChem[1] |

| Monoisotopic Mass | 244.07355886 Da | PubChem[1] |

| ChEMBL ID | CHEMBL464111 | PubChem[1] |

Biological Activities and Pharmacological Research

Research into the specific biological activities of this compound is limited but points toward protective effects against cellular stress. The most detailed investigation to date has focused on its ability to counteract cytotoxicity induced by the mycotoxin citrinin.

Mitigation of Mycotoxin-Induced Cytotoxicity

A pivotal study demonstrated that 4-HDK can alleviate the cytotoxic effects of citrinin (CTN), a mycotoxin known to induce nephrotoxicity and hepatotoxicity, in porcine intestinal epithelial cells (IPEC-J2)[3]. CTN was found to induce apoptosis and G2/M phase cell cycle arrest through the TGF-β signaling pathway[3]. Treatment with 4-HDK was shown to significantly mitigate these effects, improving cell viability and reducing cell death[3].

Data Presentation: Quantitative Effects of 4'-HDK

The quantitative impact of 4-HDK on citrinin-induced cellular changes is summarized in the tables below.

Table 1: Effect of 4'-HDK on Citrinin-Induced Cell Cycle Arrest in IPEC-J2 Cells [3]

| Treatment Group | G0/G1 Phase (%) | G2/M Phase (%) |

|---|---|---|

| CTN Alone | 18.28 | 60.04 |

| CTN + 4'-HDK | 48.88 | 28.31 |

Table 2: Upregulated Genes Validated by RT-qPCR in IPEC-J2 Cells After Citrinin Treatment [3]

| Gene Symbol | p-value |

|---|---|

| TGM2 | < 0.05 |

| BEX5 | < 0.01 |

| FOXJ1 | < 0.05 |

| BCAS1 | < 0.05 |

Signaling Pathways

Understanding the molecular pathways modulated by 4-HDK is crucial for elucidating its therapeutic potential.

Citrinin induces cytotoxicity in intestinal epithelial cells by activating the TGF-beta signaling pathway. This activation leads to the upregulation of genes such as CDKN1A and TP53, which in turn trigger cell cycle arrest at the G2/M phase and promote apoptosis[3].

Caption: Citrinin (CTN) induces cytotoxicity via the TGF-β signaling pathway.